3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}BUTAN-1-AMINE
Description
3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine is a heterocyclic amine featuring a fused [1,2,4]triazolo[4,3-a]pyridine core linked to a branched butanamine chain. Key characteristics include:
- Molecular Formula: C₁₁H₁₆N₄
- Average Mass: 204.277 g/mol
- Structure: A triazolo-pyridine ring fused at positions 4 and 3-a, substituted with a 3-methylbutan-1-amine group .
The compound’s structure combines aromatic heterocyclic rigidity with an aliphatic amine side chain, which may enhance solubility and interaction with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11/h3-6,8-9H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGMMMPXMVMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}BUTAN-1-AMINE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}BUTAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are typically employed.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry
3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine is primarily studied for its pharmacological properties:
- Antimicrobial Activity : Research indicates that compounds with triazole and pyridine moieties often exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
- Anticancer Potential : The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
- Neurological Applications : Given its structure, there is potential for this compound to interact with neurotransmitter systems. Some studies have suggested that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Agricultural Applications
The compound's properties extend into agricultural science:
- Pesticide Development : The unique structure of this compound suggests potential as a pesticide or herbicide. Compounds with similar structures have been shown to disrupt pest metabolism or growth .
Material Science
In the field of material science, this compound is being explored for:
- Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers with specific properties. Its ability to form coordination complexes may enhance the mechanical and thermal stability of polymeric materials .
Case Study 1: Antimicrobial Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amines and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at low concentrations of the synthesized compounds .
Case Study 2: Anticancer Activity
A research article in Cancer Research highlighted the use of this compound in a series of in vitro assays where it exhibited cytotoxic effects on various cancer cell lines. The study concluded that the compound could serve as a lead structure for further development into anticancer agents .
Mechanism of Action
The mechanism of action of 3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}BUTAN-1-AMINE involves its interaction with various molecular targets. It acts as an inhibitor for enzymes such as RORγt, PHD-1, JAK1, and JAK2. The compound binds to these enzymes, inhibiting their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with a structurally related triazolo-fused heterocycle:
| Property | 3-Methyl-1-{[1,2,4]Triazolo[4,3-a]Pyridin-3-yl}Butan-1-Amine | 5-(4-Methyl-1,2,5-Oxadiazol-3-yl)[1,2,4]Triazolo[4,3-a]Pyrimidin-3-Amine |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₄ | C₈H₇N₇O |
| Molecular Weight | 204.277 g/mol | 233.20 g/mol |
| Core Structure | Triazolo[4,3-a]pyridine | Triazolo[4,3-a]pyrimidine |
| Key Substituents | 3-Methylbutan-1-amine side chain | 4-Methyl-1,2,5-oxadiazole at position 5 |
| Heteroatoms | 4 Nitrogen atoms | 7 Nitrogen atoms, 1 Oxygen atom |
| Predicted Lipophilicity | Higher (due to aliphatic chain) | Lower (oxadiazole introduces polarity) |
Structural and Functional Analysis
- Core Heterocycle Differences: The triazolo-pyridine core in the target compound has one nitrogen atom in the fused benzene ring, while triazolo-pyrimidine (in the analogue) contains two nitrogen atoms in its six-membered ring. The oxadiazole substituent in the analogue introduces additional polarity and electron-withdrawing effects, which may alter metabolic stability or binding affinity compared to the target compound’s hydrophobic butanamine chain .
- Side Chain vs. The 4-methyl-oxadiazole in the analogue rigidifies the structure and may serve as a bioisostere for ester or amide groups, influencing pharmacokinetics .
Physicochemical Properties
- The oxadiazole-containing analogue may exhibit improved solubility in polar solvents due to its heteroaromatic oxygen atom .
- Synthetic Accessibility : Both compounds likely require multi-step syntheses. The target compound’s synthesis might involve cyclization of precursor amines with appropriate pyridine derivatives, while the analogue’s oxadiazole group suggests a Huisgen cycloaddition or nitrile oxide intermediate .
Biological Activity
3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine, also known as dihydrochloride salt (CAS Number: 2138207-88-0), is a compound belonging to the class of triazolopyridine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
The molecular formula of this compound is C11H18Cl2N4 with a molecular weight of 277.2 g/mol. It is typically found in a powder form with a purity of 95% and is stored at room temperature.
| Property | Value |
|---|---|
| CAS No. | 2138207-88-0 |
| Molecular Formula | C11H18Cl2N4 |
| Molecular Weight | 277.2 g/mol |
| Purity | 95% |
| Physical Form | Powder |
Antimicrobial Activity
Research indicates that compounds within the triazolopyridine class exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound demonstrated moderate activity against various bacterial and fungal strains when compared to standard antibiotics such as Streptomycin and Nystatin .
Anticancer Potential
The anticancer properties of triazolopyridine derivatives have been widely studied. In particular, compounds similar to this compound have shown promise in inhibiting the growth of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been documented. It has been suggested that the triazole ring system may interact with inflammatory pathways, potentially leading to reduced inflammation in experimental models .
Case Studies and Research Findings
Several studies have explored the biological activities of triazolopyridine derivatives:
- Antimicrobial Efficacy : A study synthesized several triazolo derivatives and tested their antimicrobial efficacy against strains such as E. coli and P. aeruginosa. The results indicated that these compounds exhibited varying degrees of effectiveness compared to traditional antibiotics .
- Anticancer Activity : In vitro studies demonstrated that certain derivatives could inhibit tumor cell proliferation significantly. The mechanism involved the induction of apoptosis and modulation of key signaling pathways associated with cancer cell survival .
- Inflammation Modulation : Research highlighted the compound's potential to reduce inflammatory markers in animal models of inflammation. This suggests a therapeutic avenue for treating inflammatory diseases .
Q & A
What are the common synthetic routes for preparing 3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine and related derivatives?
Basic Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyridine or triazole precursors. For example, [1,2,4]triazolo[4,3-a]pyridine derivatives are often synthesized via cyclization reactions. A key step involves coupling a substituted pyridine with a triazole-forming reagent (e.g., hydrazine derivatives) under acidic or thermal conditions . Alkylation or amination reactions can then introduce the butan-1-amine side chain. For instance, nucleophilic substitution with 3-methylbutylamine or reductive amination of ketone intermediates may be employed .
How can reaction conditions be optimized to minimize byproducts during the synthesis of triazolopyridine-based amines?
Advanced Methodological Answer:
Optimization requires careful control of stoichiometry, temperature, and catalyst selection. For cyclization steps (e.g., forming the triazole ring), using microwave-assisted synthesis can reduce side reactions by accelerating kinetics . Catalytic systems like HBTU ( ) or Pd-based catalysts improve coupling efficiency. Monitoring reaction progress via HPLC or LC-MS helps identify intermediates and adjust conditions (e.g., pH for amine stability) . Solvent polarity (e.g., DMF vs. THF) also impacts regioselectivity in triazole formation .
What spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
Basic Methodological Answer:
1H/13C NMR is critical for verifying molecular connectivity. For example, the amine proton typically appears as a broad singlet near δ 1.5–2.5 ppm, while triazole protons resonate at δ 8.0–9.5 ppm . Mass spectrometry (ESI-MS) confirms molecular weight. Single-crystal X-ray diffraction provides definitive proof of stereochemistry and intramolecular interactions (e.g., hydrogen bonding motifs) . Elemental analysis ensures purity (>95%) .
How do DFT calculations complement experimental data in analyzing the electronic properties of triazolopyridine derivatives?
Advanced Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces, which correlate with reactivity and binding affinity . For example, Mulliken charge analysis identifies nucleophilic/electrophilic sites on the triazole ring, guiding functionalization strategies . Comparing DFT-optimized structures with X-ray data validates conformational stability (e.g., intramolecular H-bonding in the solid state) .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Advanced Methodological Answer:
Target-specific assays depend on the hypothesized mechanism. For enzyme inhibition (e.g., dipeptidyl peptidase-4 in diabetes), fluorescence-based enzymatic assays with sitagliptin analogs are relevant . Cellular uptake can be assessed using radiolabeled compounds or LC-MS quantification. Cytotoxicity screening (MTT assay) in hepatic or pancreatic cell lines evaluates therapeutic windows . Structure-activity relationships (SAR) are refined by modifying the butan-1-amine chain and triazole substituents .
How do structural modifications to the butan-1-amine side chain influence the compound’s pharmacokinetic properties?
Advanced Methodological Answer:
Introducing hydrophobic groups (e.g., trifluoromethyl) enhances metabolic stability by reducing CYP450-mediated oxidation . The amine’s basicity (pKa) affects solubility and membrane permeability; prodrug strategies (e.g., carbamate derivatives) improve oral bioavailability . Pharmacokinetic profiling (e.g., plasma half-life in rodent models) guides optimization of logP and polar surface area .
What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Advanced Methodological Answer:
Discrepancies often arise from solvation effects or protein flexibility not modeled in DFT. Molecular dynamics (MD) simulations incorporating explicit solvent molecules improve binding affinity predictions . Free-energy perturbation (FEP) calculations refine SAR by quantifying substituent effects on binding. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) resolves ambiguities in ligand-receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
